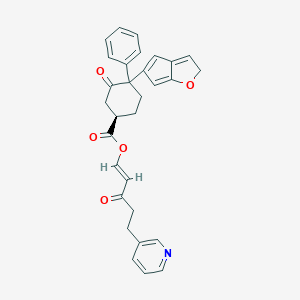

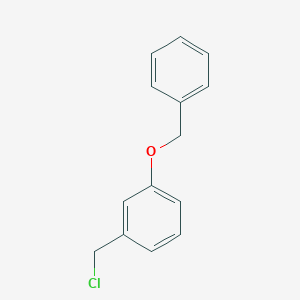

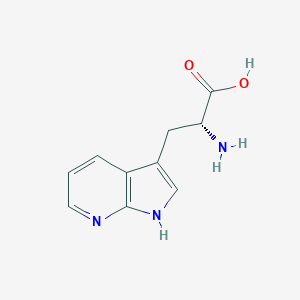

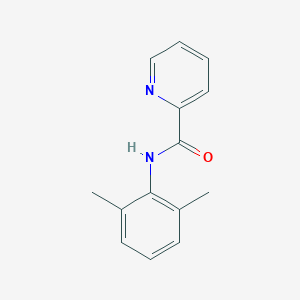

(6-Isopropylpyridin-2-yl)methanol

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “(6-Isopropylpyridin-2-yl)methanol” can be analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These methods can be used to optimize the molecular structures and compute the Molecular Electrostatic Potential (MEP) of the compound .

Applications De Recherche Scientifique

-

Fuel and Energy Methanol is increasingly being used as a clean fuel in cars, trucks, marine vessels, boilers, cookstoves, and kilns . It produces lower emissions and improves fuel efficiency .

-

Chemical Industry Methanol is a highly versatile building block in the chemical industry, used in the manufacture of everyday products such as paints, carpeting, and plastics .

-

Pharmaceutical Intermediates Pyridin-2-yl-methanones, which can be synthesized from pyridin-2-yl-methanes, are important pharmaceutical intermediates . They have gained extensive attention in recent years .

-

Copper Catalysis Copper catalysis can be used to synthesize pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water . This method is efficient and operates under mild conditions .

-

Solvent in Pharmaceuticals Isopropyl alcohol, which is part of the structure of “(6-Isopropylpyridin-2-yl)methanol”, is used as a solvent in pharmaceutical applications .

-

Wastewater Treatment Methanol is used in wastewater treatment processes .

-

Pesticides Pyridine derivatives are often used in the synthesis of pesticides . The pyridine ring can enhance the biological activity of pesticides, making them more effective.

-

Dyes Pyridine derivatives can also be used in the synthesis of dyes . The nitrogen in the pyridine ring can form complex compounds with various metals, producing a wide range of colors.

-

Corrosion Inhibitors Pyridine and its derivatives have been studied as corrosion inhibitors for metals . They can form a protective layer on the metal surface, preventing corrosion.

-

Electrolytes in Fuel Cells Pyridine and its derivatives can be used as electrolytes in fuel cells . They can facilitate the movement of ions between the anode and cathode, enhancing the efficiency of the fuel cell.

-

Catalysts Pyridine and its derivatives can act as catalysts in various chemical reactions . They can speed up the reaction rate without being consumed in the process.

-

Pharmaceuticals Pyridine derivatives are used in the synthesis of various pharmaceuticals . They can enhance the therapeutic effects of drugs.

Orientations Futures

“(6-Isopropylpyridin-2-yl)methanol” is being researched for its potential applications, toxicology, and safety in scientific experiments, as well as future directions for its use. Methanol is seen as a promising feedstock due to its large reserves and relatively low cost when obtained from natural gas, coalbed methane, and shale gas . The transformation of methane to methanol has been extensively studied in the literature .

Propriétés

IUPAC Name |

(6-propan-2-ylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(2)9-5-3-4-8(6-11)10-9/h3-5,7,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJLWUHYWOHHFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Isopropylpyridin-2-yl)methanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

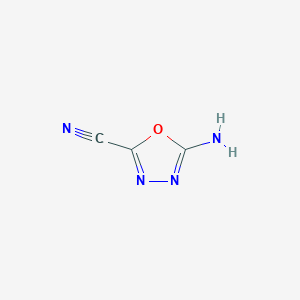

![2-Methyl-5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;sulfuric acid](/img/structure/B139819.png)